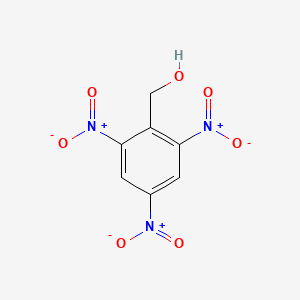

2,4,6-Trinitrobenzyl alcohol

Description

Contextualization within Nitroaromatic Chemistry Research

2,4,6-Trinitrobenzyl alcohol (TNBA) is a nitroaromatic compound, characterized by a benzene (B151609) ring substituted with three nitro (-NO2) groups and a hydroxymethyl (-CH2OH) group. ontosight.ai Its molecular formula is C7H5N3O7. ontosight.ai The presence of multiple nitro groups, which are strongly electron-withdrawing, significantly influences the chemical properties of the aromatic ring and the benzylic alcohol moiety. This substitution pattern renders the aromatic ring resistant to electrophilic attack. plos.org

Nitroaromatic compounds are a significant class of chemicals studied for their diverse applications, including in the manufacturing of explosives, dyes, and pharmaceuticals. ontosight.ainottingham.ac.uk Within this field, 2,4,6-Trinitrobenzyl alcohol is of particular interest due to its relationship with 2,4,6-trinitrotoluene (B92697) (TNT), a widely used explosive. nottingham.ac.uk Research into TNBA and similar compounds is often driven by the need to understand the environmental fate and transformation of munitions constituents like TNT. enviro.wiki The study of TNBA provides insights into the oxidation and reduction pathways of highly nitrated aromatic compounds. plos.orgsemanticscholar.org

Significance as a Transformation Product and Synthetic Intermediate in Chemical Systems

2,4,6-Trinitrobenzyl alcohol is a known transformation product of 2,4,6-trinitrotoluene (TNT) under various environmental and laboratory conditions. enviro.wikitandfonline.comresearchgate.net One of the primary pathways for its formation is the photolysis of TNT. plos.orgenviro.wiki When exposed to sunlight, particularly in aqueous environments, TNT can undergo oxidation of its methyl group, leading to the formation of 2,4,6-trinitrobenzyl alcohol, as well as 2,4,6-trinitrobenzaldehyde (B1619841) and 2,4,6-trinitrobenzoic acid. nottingham.ac.ukenviro.wikitandfonline.comresearchgate.net Investigations into the phototransformation of TNT were prompted in the 1970s by the appearance of pink and red wastewater from ammunition plants. enviro.wiki

The compound has also been identified as a product of the microbial transformation of TNT. For instance, the cometabolic oxidation of TNT by Mycobacterium vaccae has been reported to produce 2,4,6-trinitrobenzyl alcohol. nih.govasm.org Furthermore, activated carbon has been shown to catalyze the oxidation of TNT to 2,4,6-trinitrobenzyl alcohol, which then acts as an intermediate in the formation of 2,4,6-trinitrobenzaldehyde and 1,3,5-trinitrobenzene (B165232). researchgate.net

In synthetic chemistry, 2,4,6-trinitrobenzyl alcohol serves as a valuable intermediate. It can be produced through the chemoenzymatic synthesis involving the hydroxylation of TNT by vanadium chloroperoxidase. udel.edu This enzymatically produced alcohol can be subsequently converted to 2,4,6-trinitrobenzyl chloride (TNBCl) using reagents like phosphorus pentachloride (PCl5). udel.edu TNBCl is a key intermediate in the synthesis of hexanitrostilbene (B7817115) (HNS), a heat-resistant explosive. udel.edu This chemoenzymatic approach is explored as a more environmentally benign alternative to traditional chemical synthesis methods. udel.edu

Historical Perspectives on its Identification and Chemical Study

Early research into the chemistry of TNT and its derivatives laid the groundwork for the identification of 2,4,6-trinitrobenzyl alcohol. Procedures for preparing related compounds, such as 2,4,6-trinitrobenzoic acid from TNT, were developed, with some methods dating back to the early 20th century. tandfonline.comresearchgate.netorgsyn.org The synthesis of 2,4,6-trinitrobenzyl halides, key precursors for HNS, was significantly improved by the work of Shipp in the 1960s, who developed a method involving the reaction of TNT with alkali metal hypohalites. udel.edugoogle.com

Systematic studies on the environmental transformation of TNT, which gained momentum in the latter half of the 20th century, led to the definitive identification of 2,4,6-trinitrobenzyl alcohol as a significant photodecomposition product. enviro.wikienviro.wiki These investigations were often part of broader efforts to understand the environmental impact of munitions and to develop remediation strategies for contaminated sites. tandfonline.comresearchgate.net The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS), has been crucial in separating and identifying 2,4,6-trinitrobenzyl alcohol from complex mixtures of TNT transformation products. plos.orgresearchgate.net More recent studies have employed techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to further elucidate the complex degradation pathways of TNT, confirming the formation of 2,4,6-trinitrobenzyl alcohol among other products. plos.orgsemanticscholar.org

Chemical and Physical Properties of 2,4,6-Trinitrobenzyl alcohol

| Property | Value |

| Molecular Formula | C7H5N3O7 |

| Molecular Weight | 243.13 g/mol |

| CAS Number | 24577-68-2 |

| Density | 1.752 g/cm³ |

| Boiling Point | 498.29 °C at 760 mmHg |

| Flash Point | 221.912 °C |

| Vapor Pressure | 2.81E-07 mmHg at 25°C |

| Refractive Index | 1.678 |

| pKa | 13.41±0.10 (Predicted) |

Data sourced from LookChem lookchem.com and PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNVWRBEJGYFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179316 | |

| Record name | 2,4,6-Trinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24577-68-2 | |

| Record name | 2,4,6-Trinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024577682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Pathways of 2,4,6 Trinitrobenzyl Alcohol

Chemical Synthesis Approaches

The direct oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) serves as a primary chemical synthesis route to 2,4,6-trinitrobenzyl alcohol. This transformation targets the methyl group of the TNT molecule. Historical chemical literature indicates that 2,4,6-trinitrobenzyl alcohol can be prepared in good yields through established procedures. tandfonline.comresearchgate.net One method involves the oxidation of TNT using sodium hypochlorite, a reaction influenced by three key factors: the presence of an alcohol, a base, and the available chlorine concentration. researchgate.net The base facilitates the production of the 2,4,6-trinitrobenzyl anion, a crucial intermediate for the oxidation process. researchgate.netudel.edu

During the industrial production of TNT, 2,4,6-trinitrobenzyl alcohol is formed as an unintended byproduct. acs.org The manufacturing process involves the nitration of dinitrotoluene (DNT) using a mixture of nitric and sulfuric acids. acs.org In this process, while the majority of DNT is converted to TNT, a small fraction (approximately 1%) of the newly formed TNT is further oxidized. acs.org This oxidation leads to the creation of several byproducts, one of which is 2,4,6-trinitrobenzyl alcohol. acs.org Other byproducts identified alongside it include 2,4,6-trinitrobenzaldehyde (B1619841) and 2,4,6-trinitrobenzoic acid. acs.org

Biotransformation and Enzymatic Formation

Certain microorganisms can transform TNT into 2,4,6-trinitrobenzyl alcohol through cometabolism, a process where the microbe does not use the compound as a primary source of carbon or energy. A notable example is the bacterium Mycobacterium vaccae. nih.govnottingham.ac.uk When grown on a substrate like propane (B168953), M. vaccae can cometabolically oxidize the methyl group of TNT. nih.govnottingham.ac.uk This biological oxidation yields a variety of products, including 2,4,6-trinitrobenzyl alcohol and 2,4,6-trinitrobenzoate. nih.gov The oxidation is thought to be initiated by a promiscuous propane monooxygenase enzyme. nottingham.ac.uk While the enzymatic steps have not been fully detailed, this microbial pathway represents a significant biotransformation route for TNT in the environment. nih.gov

A targeted approach combining chemical and enzymatic methods, known as chemoenzymatic synthesis, can produce 2,4,6-trinitrobenzyl alcohol. This method utilizes peroxidase enzymes to catalyze the selective oxidation of TNT. udel.edu Specifically, vanadium-containing chloroperoxidase from Curvularia inaequalis and bromoperoxidase from Corralina officinalis have been shown to effectively catalyze the hydroxylation of TNT's methyl group to form 2,4,6-trinitrobenzyl alcohol. udel.edu These reactions are typically conducted under alkaline conditions (e.g., pH 8), where hydroxylation conversions can reach 38%. udel.edu The resulting 2,4,6-trinitrobenzyl alcohol can be readily separated and purified. udel.edu

Table 1: Comparison of Peroxidases in Chemoenzymatic Synthesis of 2,4,6-Trinitrobenzyl Alcohol udel.edu

| Enzyme | Source Organism | Initial Rate of Formation (μM/h-unit enzyme) |

| Vanadium Chloroperoxidase | Curvularia inaequalis | 0.27 |

| Vanadium Bromoperoxidase | Corralina officinalis | 0.11 |

Abiotic Environmental Formation

In the absence of biological activity, 2,4,6-trinitrobenzyl alcohol can be formed in the environment through abiotic processes, primarily photodegradation. tandfonline.comresearchgate.netenviro.wiki When TNT present in surface water or on soil is exposed to natural sunlight, the energy can induce the oxidation of its methyl group. tandfonline.comresearchgate.netenviro.wiki This photochemical reaction is a significant degradation pathway for TNT in the environment and leads to the formation of derivatives such as 2,4,6-trinitrobenzyl alcohol, 2,4,6-trinitrobenzaldehyde, and 2,4,6-trinitrobenzoic acid. tandfonline.comresearchgate.netenviro.wiki The phototransformation of TNT in natural waters can be rapid, with some studies reporting half-lives of less than an hour under sunlight. enviro.wiki

Photochemical Transformation of 2,4,6-Trinitrotoluene

The exposure of 2,4,6-trinitrotoluene (TNT) to sunlight or artificial ultraviolet (UV) light initiates photochemical reactions, leading to its transformation. plos.orgnih.govresearchgate.net One of the recognized degradation pathways involves the oxidation of the methyl group. tandfonline.com This process results in the formation of a series of oxidized derivatives, including 2,4,6-trinitrobenzyl alcohol, 2,4,6-trinitrobenzaldehyde, and 2,4,6-trinitrobenzoic acid. tandfonline.com

Upon exposure to sunlight, aqueous solutions of TNT are known to undergo both oxidation and reduction reactions, which are often followed by condensation reactions of the resulting products. plos.orgnih.gov The photolysis process can lead to the release of nitrite, nitrate, and ammonium (B1175870) ions. plos.orgnih.gov In deionized water, the photochemical degradation of TNT has been shown to produce carboxylic acids, aldehydes, and aromatic amines, among other compounds. nih.gov

The initial step in the aqueous photolysis of TNT is believed to involve the formation of an excited trinitrobenzyl anion intermediate. plos.org This reactive species can then undergo further reactions. While many complex products can be formed, the direct oxidation of the methyl group is a significant pathway that leads to 2,4,6-trinitrobenzyl alcohol. tandfonline.com Studies have confirmed that 2,4,6-trinitrobenzyl alcohol can be prepared in good yields through such photochemical methods. tandfonline.com

Table 1: Key Product Classes from Photodegradation of TNT This table summarizes the major classes of compounds identified from the photochemical transformation of TNT in various aqueous environments.

| Product Class | Formed in Deionized Water | Formed in Pond Water / pH 8 Buffer | Reference |

|---|---|---|---|

| Carboxylic Acids | Yes | Yes | nih.gov |

| Aldehydes | Yes | Yes | nih.gov |

| Aromatic Amines | Yes | Yes | nih.gov |

| Phenylhydroxylamines | Yes | Yes | nih.gov |

| Azoxy Compounds | Yes | No | nih.gov |

| Azo Compounds | Yes | No | nih.gov |

Catalytic Oxidation of 2,4,6-Trinitrotoluene on Activated Carbon Surfaces

Activated carbon is widely used for the removal of organic contaminants like TNT from water, primarily through adsorption. researchgate.netcityu.edu.hk However, research indicates that activated carbon also plays a catalytic role in the transformation of TNT. researchgate.net It can promote the oxidation of the TNT methyl group, leading to the formation of 2,4,6-trinitrobenzyl alcohol (TNBAlc) as a key intermediate. researchgate.net

In studies where TNT solutions were equilibrated with activated carbon, subsequent analysis confirmed the presence of 2,4,6-trinitrobenzaldehyde (TNBAld) and 1,3,5-trinitrobenzene (B165232) (TNB). researchgate.net Strong evidence supported the formation of 2,4,6-trinitrobenzyl alcohol as a precursor to these products. researchgate.net The proposed mechanism suggests that activated carbon catalyzes the initial oxidation of TNT to 2,4,6-trinitrobenzyl alcohol. This alcohol is then readily oxidized further to the corresponding aldehyde and, subsequently, TNB, even in the absence of activated carbon under dark conditions. researchgate.net This catalytic activity enhances the decontamination capacity of activated carbon, as it promotes rapid TNT oxidation and the formation of unextractable, strongly bound residues. researchgate.net The mechanism is thought to proceed via a free radical pathway. cityu.edu.hk

Table 2: Transformation of TNT Oxidation Products in Supernatant This table shows the concentrations of 2,4,6-trinitrobenzaldehyde (TNBAld) and 1,3,5-trinitrobenzene (TNB) over time in a supernatant solution previously exposed to TNT and activated carbon, demonstrating the subsequent transformation of intermediates. Data derived from studies by Vasilyeva et al.

| Time (days) | TNBAld Concentration (mM) | TNB Concentration (mM) | Reference |

|---|---|---|---|

| 0 | ~0.022 | ~0.008 | researchgate.net |

| 1 | ~0.010 | ~0.020 | researchgate.net |

| 2 | ~0.005 | ~0.025 | researchgate.net |

| 4 | ~0.002 | ~0.028 | researchgate.net |

| 6 | <0.001 | ~0.030 | researchgate.net |

Thermal and Shock-Induced Decomposition of 2,4,6-Trinitrotoluene

The decomposition of TNT under thermal stress or shock loading is a complex process involving multiple competing reaction pathways. The dominant mechanisms are highly dependent on conditions such as temperature and pressure. nih.govacs.org

At relatively low temperatures (below 800-900°C), the decomposition of TNT is believed to be initiated by reactions involving the methyl group. acs.org Computational studies suggest that a primary pathway involves an attack on a C-H bond of the methyl group, leading to the formation of 2,4-dinitro-anthranil. nih.govhuji.ac.il This pathway is considered both kinetically and thermodynamically more favorable than the breaking of the C-NO2 bond at these lower temperatures. nih.govhuji.ac.il

At elevated temperatures (above ~1250 K) and under shock-initiation conditions, the dominant initial decomposition step changes to the homolysis (breaking) of the C-NO2 bond. nih.govhuji.ac.ildtic.mil Molecular dynamics simulations of shock-induced decomposition show that the initial reactions involve dimerization of TNT molecules, followed by decomposition into smaller fragments, including NO2 and NO. aip.orgoregonstate.edu The formation of 2,4,6-trinitrobenzyl alcohol is not reported as a significant product in the primary pathways of either high-temperature thermal decomposition or shock-induced decomposition in the available research. huji.ac.ilaip.orgoregonstate.eduresearchgate.netacs.org The high-energy conditions favor bond cleavage and fragmentation into smaller, more stable gaseous products rather than the controlled oxidation of the methyl group to an alcohol. huji.ac.il

Reactivity and Transformation Mechanisms of 2,4,6 Trinitrobenzyl Alcohol

Oxidative Degradation Pathways

The oxidation of 2,4,6-trinitrobenzyl alcohol represents a significant pathway for its transformation, leading to the formation of corresponding aldehyde and carboxylic acid derivatives.

Conversion to 2,4,6-Trinitrobenzaldehyde (B1619841) and 2,4,6-Trinitrobenzoic Acid

The oxidation of the methyl group of 2,4,6-trinitrotoluene (B92697) (TNT) is a known degradation pathway that proceeds through 2,4,6-trinitrobenzyl alcohol. tandfonline.com This alcohol can be further oxidized to form 2,4,6-trinitrobenzaldehyde and subsequently 2,4,6-trinitrobenzoic acid. tandfonline.comdtic.milsemanticscholar.orgacs.org Studies involving activated carbon have shown that it can catalyze the oxidation of TNT, with 2,4,6-trinitrobenzyl alcohol being a supported intermediate in the formation of 2,4,6-trinitrobenzaldehyde. researchgate.net In the absence of activated carbon, 2,4,6-trinitrobenzyl alcohol is readily oxidized to 2,4,6-trinitrobenzaldehyde under dark conditions. researchgate.net The further oxidation of 2,4,6-trinitrobenzaldehyde yields 2,4,6-trinitrobenzoic acid. wikipedia.org This sequential oxidation is a key transformation pathway for 2,4,6-trinitrobenzyl alcohol.

The preparation of 2,4,6-trinitrobenzoic acid can be achieved through the oxidation of 2,4,6-trinitrotoluene using various oxidizing agents, including a mixture of nitric and sulfuric acids, or potassium chlorate (B79027) in nitric acid. orgsyn.org A laboratory-suitable method involves the oxidation of TNT suspended in sulfuric acid with chromic anhydride (B1165640). orgsyn.org

| Reactant | Product(s) | Reagents/Conditions |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzyl alcohol, 2,4,6-Trinitrobenzaldehyde, 2,4,6-Trinitrobenzoic Acid | Photochemically induced oxidation tandfonline.com |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzaldehyde, 2,4,6-Trinitrobenzene, 2,4,6-Trinitrobenzyl alcohol (intermediate) | Activated carbon researchgate.net |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzoic Acid | Nitric acid and sulfuric acid mixture wikipedia.orgorgsyn.org |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzoic Acid | Potassium chlorate in nitric acid wikipedia.orgorgsyn.org |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzoic Acid | Chromic anhydride in sulfuric acid orgsyn.org |

Photochemical Lability and Subsequent Products

2,4,6-Trinitrobenzyl alcohol is known to be photochemically sensitive. dtic.mildtic.mil Upon exposure to light, it can undergo degradation to form various products. Studies on the photolysis of TNT have identified 2,4,6-trinitrobenzyl alcohol as one of the photodecomposition products. semanticscholar.orgresearchgate.netenviro.wiki Further investigation has shown that 2,4,6-trinitrobenzyl alcohol itself is more photolabile than other related compounds like hexanitrostilbene (B7817115) (HNS) and hexanitrobibenzyl (HNBiB). dtic.mil The photolysis of 2,4,6-trinitrobenzyl alcohol contributes to the complex mixture of compounds found in irradiated solutions of TNT, often referred to as "pink water". dtic.mildtic.mil The subsequent products of its photodecomposition can include 2,4,6-trinitrobenzaldehyde. dtic.mil

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group of 2,4,6-trinitrobenzyl alcohol can be replaced through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Conversion to 2,4,6-Trinitrobenzyl Halides (e.g., Trinitrobenzyl Chloride)

A significant derivatization of 2,4,6-trinitrobenzyl alcohol is its conversion to 2,4,6-trinitrobenzyl halides. For example, 2,4,6-trinitrobenzyl chloride can be synthesized from 2,4,6-trinitrobenzyl alcohol. udel.edu In one chemoenzymatic approach, 2,4,6-trinitrotoluene is first converted to 2,4,6-trinitrobenzyl alcohol using a vanadium chloroperoxidase, and the resulting alcohol is then readily converted to 2,4,6-trinitrobenzyl chloride in the presence of phosphorus pentachloride (PCl5). udel.edu This halide is a key intermediate in the synthesis of hexanitrostilbene (HNS), a heat-resistant explosive. udel.edu

| Starting Material | Reagent | Product |

| 2,4,6-Trinitrobenzyl alcohol | Phosphorus pentachloride (PCl5) | 2,4,6-Trinitrobenzyl chloride udel.edu |

Other Reaction Mechanisms and Intermediates

Beyond oxidation, photolysis, and direct nucleophilic substitution, 2,4,6-trinitrobenzyl alcohol is involved in other reaction mechanisms. For instance, in certain biological systems, the cometabolic oxidation of TNT can lead to the formation of 2,4,6-trinitrobenzyl alcohol and 2,4,6-trinitrobenzoate. nih.govasm.org The enzymatic pathways and specific intermediates in these microbial transformations are areas of ongoing research. nih.govasm.org

Environmental Chemistry and Fate of 2,4,6 Trinitrobenzyl Alcohol

Occurrence and Distribution in Contaminated Ecosystems

2,4,6-Trinitrobenzyl alcohol (TNBA) is not a primary manufactured explosive but rather emerges in the environment as a transformation product of 2,4,6-trinitrotoluene (B92697) (TNT). tandfonline.comresearchgate.net Its presence is therefore intrinsically linked to sites contaminated with TNT, such as military training ranges, ammunition plants, and disposal sites. tandfonline.comresearchgate.net Large areas of coastal and upland ecosystems, particularly sediments, have been found to be contaminated with TNT and its suite of transformation products. tandfonline.comresearchgate.net

The distribution of TNBA in these ecosystems is governed by the same transport mechanisms that affect its parent compound, TNT. While TNT has a tendency to sorb to soil particles, limiting its migration to groundwater, its moderate water solubility allows for some degree of transport in surface and subsurface water. clu-in.orgvliz.be Consequently, TNBA can be found dissolved in groundwater and surface water, as well as sorbed to soil and sediment particles in these contaminated areas. clu-in.orgvliz.benih.gov The extent of its distribution is a direct consequence of the historical handling and disposal of TNT, including releases from manufacturing wastewater, leaching from unlined lagoons, and the detonation of munitions. clu-in.orgtandfonline.comepa.gov

Degradation Pathways in Environmental Matrices

Photodegradation Kinetics and Products in Aquatic Systems

In aquatic environments, 2,4,6-trinitrobenzyl alcohol is subject to photodegradation, a process initiated by sunlight. nih.govenviro.wiki While specific kinetic data for TNBA is not extensively detailed in the provided results, it is known to be a photolabile compound. scispace.com The photodegradation of its parent compound, TNT, is rapid in surface waters, and TNBA, as a photoproduct, is part of a complex web of photochemical reactions. clu-in.orgvliz.beepa.gov

| Photodegradation Product of TNT | Reference |

| 2,4,6-Trinitrobenzyl alcohol | nih.govenviro.wikienviro.wiki |

| 2,4,6-Trinitrobenzaldehyde (B1619841) | nih.govenviro.wikienviro.wiki |

| 2,4,6-Trinitrobenzoic acid | tandfonline.comresearchgate.netenviro.wiki |

| 1,3,5-Trinitrobenzene (B165232) | clu-in.orgvliz.beepa.gov |

| Dinitroanthrils | nih.govenviro.wiki |

| Nitroanilines | enviro.wiki |

| Azo and azoxy derivatives | enviro.wikinottingham.ac.uk |

| 2-Amino-4,6-dinitrobenzoic acid | enviro.wiki |

| 4,6-Dinitroanthranil | enviro.wiki |

| 2,4,6-Trinitrobenzonitrile | enviro.wiki |

Biodegradation Potential and Microbial Interactions

Microbial activity plays a significant role in the transformation of TNT and its derivatives in the environment. While the primary microbial degradation of TNT often proceeds through reductive pathways, leading to amino-dinitrotoluenes, oxidative pathways also occur. tandfonline.comnih.gov The cometabolic oxidation of TNT by certain microorganisms can produce 2,4,6-trinitrobenzyl alcohol and 2,4,6-trinitrobenzoate. nih.govasm.org For example, Mycobacterium vaccae grown on propane (B168953) has been reported to oxidize TNT to these products. nottingham.ac.uknih.govasm.org

Sorption and Sequestration in Environmental Compartments

The fate and transport of 2,4,6-trinitrobenzyl alcohol in the environment are significantly influenced by sorption processes. Like its parent compound TNT, TNBA can be adsorbed by soil and sediment particles. clu-in.orgvliz.be The sorption of TNT to soil is generally rapid and has a high capacity, which limits its mobility. clu-in.org The presence of nitro groups in the molecular structure of these compounds increases their affinity for charged surfaces and their ability to form hydrogen bonds, contributing to their sorption. tandfonline.com

The organic matter content of the soil is a key factor in the sorption of nitroaromatic compounds. tandfonline.com Covalent binding of TNT and its transformation products to soil humic substances can lead to irreversible sorption, making them less available for degradation or transport. tandfonline.com While specific sorption coefficients for TNBA are not detailed, the general behavior of TNT transformation products suggests that TNBA will partition between the aqueous phase and solid environmental matrices like soil and sediment. dtic.mil This partitioning affects its bioavailability for microbial degradation and its potential for leaching into groundwater. The sorption characteristics can vary significantly depending on the soil type, with different affinities observed for various clays (B1170129) and surface soils. dtic.mil

Role as a Key Transformation Product in 2,4,6-Trinitrotoluene Contamination Research

2,4,6-Trinitrobenzyl alcohol is a significant intermediate in the environmental degradation of 2,4,6-trinitrotoluene (TNT), making it a crucial compound in contamination research. tandfonline.comresearchgate.net Its formation represents one of the two primary degradation pathways for TNT, the other being the reduction of its nitro groups. tandfonline.comresearchgate.net The oxidation of the methyl group of TNT to a benzyl (B1604629) alcohol is often initiated by photochemical processes in aquatic systems or through microbial action. tandfonline.comresearchgate.netnottingham.ac.uk

The identification and quantification of TNBA and other transformation products like 2,4,6-trinitrobenzaldehyde and 2,4,6-trinitrobenzoic acid are essential for a comprehensive assessment of TNT-contaminated sites. tandfonline.comresearchgate.net The presence and concentration of these products provide insights into the ongoing degradation processes and the environmental conditions at a particular site. For instance, the prevalence of these oxidized products might indicate significant photochemical activity or the presence of specific microbial communities. tandfonline.comnottingham.ac.uk Therefore, monitoring TNBA is vital for evaluating the effectiveness of remediation efforts and understanding the long-term fate of TNT in the environment. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for 2,4,6 Trinitrobenzyl Alcohol Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating 2,4,6-Trinitrobenzyl alcohol from complex matrices prior to its identification and quantification. The choice of technique is often dictated by the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds, including 2,4,6-Trinitrobenzyl alcohol. Reversed-phase HPLC is the most common mode employed for the separation of these compounds. nih.govnih.govresearchgate.netchromforum.orgresearchgate.net

A typical reversed-phase HPLC method for the analysis of nitroaromatics would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. nih.gov Adjusting the pH of the mobile phase can be a critical parameter in optimizing the separation of nitroaromatic compounds that may co-elute. chromforum.org For instance, lowering the pH of the mobile phase with a phosphate (B84403) buffer has been suggested to improve the separation of similar compounds on a C18 column. chromforum.org The detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the nitroaromatic compounds, often around 254 nm or 270 nm. nih.gov

While specific application notes detailing the HPLC analysis of 2,4,6-Trinitrobenzyl alcohol are not abundant, the established methods for other nitroaromatics provide a solid foundation for its analysis. The polarity of 2,4,6-Trinitrobenzyl alcohol, with its hydroxyl group and three nitro groups, dictates its retention behavior on a reversed-phase column.

Table 1: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., Hitachi gel #3056, 4.0 mm I.D. x 150 mm) nih.gov |

| Mobile Phase | Isopropanol:water (40:60, v/v) nih.gov or Methanol:water nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Column Temperature | 50 °C nih.gov |

| Detection | UV at 270 nm nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For nitroaromatic compounds, GC/MS provides both separation and structural information, making it an invaluable tool for identification. researchgate.net

The analysis of 2,4,6-Trinitrobenzyl alcohol by GC/MS reveals characteristic fragmentation patterns. According to the National Institute of Standards and Technology (NIST) database, the GC-MS analysis of 2,4,6-Trinitrobenzyl alcohol shows a top peak at an m/z of 117, with other significant peaks at m/z 101. nih.gov These fragments are crucial for the positive identification of the compound.

The experimental conditions for GC/MS analysis of compounds like benzyl (B1604629) alcohol often involve a capillary column and a programmed oven temperature. For instance, a typical temperature program might start at 50°C and ramp up to 180°C or higher to ensure the elution of the analytes. The injection temperature is also a critical parameter and is typically set high enough to ensure complete volatilization of the sample without causing thermal degradation.

Table 2: Key GC/MS Data for 2,4,6-Trinitrobenzyl Alcohol

| Parameter | Value | Reference |

| Top Peak (m/z) | 117 | nih.gov |

| 2nd Highest Peak (m/z) | Not specified | |

| 3rd Highest Peak (m/z) | 101 | nih.gov |

| NIST Number | 292918 | nih.gov |

Liquid Chromatography-Ultraviolet Spectroscopy (LC-UV) and LC/MS

Liquid Chromatography coupled with Ultraviolet (UV) spectroscopy (LC-UV) is a robust and routinely used method for the quantification of nitroaromatic compounds. The strong UV absorbance of the nitro groups allows for sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) offer enhanced selectivity and sensitivity, which is particularly beneficial for the analysis of complex samples or when trace-level detection is required. These techniques are especially useful for identifying metabolites of nitroaromatic compounds. sigmaaldrich.commdpi.comumaryland.edu

For related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), LC/MS methods have been developed to identify and verify its metabolites. sigmaaldrich.com These methods often employ a C18 column and ionization techniques such as positive atmospheric pressure chemical ionization (APCI+) or negative electrospray ionization (ES-). sigmaaldrich.com The choice of ionization mode depends on the specific analytes and the desired sensitivity.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 2,4,6-Trinitrobenzyl alcohol. These methods provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. ijarsct.co.inacs.orgnih.govicm.edu.pl

For 2,4,6-trinitrophenol, another related compound, the imine proton in a derivative was observed at 8.76 ppm in DMSO-d₆. acs.org These examples suggest that the aromatic protons of 2,4,6-Trinitrobenzyl alcohol would likely appear in the downfield region of the ¹H NMR spectrum due to the strong electron-withdrawing effect of the three nitro groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of 2,4,6-Trinitrobenzyl alcohol is 243.13 g/mol . nih.govlookchem.com

The GC-MS data for 2,4,6-Trinitrobenzyl alcohol from the NIST library indicates a top fragmentation peak at m/z 117 and another significant peak at m/z 101. nih.govnih.gov The fragmentation of alcohols in a mass spectrometer often involves two primary pathways: alpha-cleavage and dehydration (loss of water). whitman.eduyoutube.comyoutube.comthieme-connect.delibretexts.org Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized cation. youtube.com Dehydration results in a peak at M-18 (mass of the molecular ion minus 18). whitman.eduyoutube.com

For aromatic alcohols, the molecular ion peak is typically more prominent due to the stability of the aromatic ring. whitman.edu The fragmentation of 2,4,6-Trinitrobenzyl alcohol would be influenced by the presence of the three nitro groups, which can also direct the fragmentation pathways. The observed fragments at m/z 117 and 101 likely arise from complex rearrangements and cleavages of the trinitrophenyl moiety following the initial ionization.

Table 3: Mass Spectrometry Data for 2,4,6-Trinitrobenzyl Alcohol

| Property | Value | Reference |

| Molecular Weight | 243.13 g/mol | nih.govlookchem.com |

| Molecular Formula | C₇H₅N₃O₇ | nih.govlookchem.com |

| Top MS Fragment (m/z) | 117 | nih.govnih.gov |

| Other Significant Fragment (m/z) | 101 | nih.govnih.gov |

Challenges in Analytical Speciation and Quantitation in Complex Mixtures

The precise speciation and quantitation of 2,4,6-Trinitrobenzyl alcohol in intricate samples such as soil, water, or post-blast debris are complicated by several factors. These challenges necessitate sophisticated analytical approaches to achieve accurate and reproducible results.

A primary difficulty lies in the chromatographic separation of 2,4,6-Trinitrobenzyl alcohol from its isomers and other structurally similar TNT degradation products. Compounds with similar physicochemical properties can co-elute, leading to overlapping peaks and inaccurate quantification. High-performance liquid chromatography (HPLC) is a commonly employed technique, but achieving baseline separation of all TNT metabolites can be demanding and may require careful optimization of the stationary phase, mobile phase composition, and gradient elution parameters.

Matrix effects represent another significant hurdle in the analysis of 2,4,6-Trinitrobenzyl alcohol, particularly when using mass spectrometry (MS) based detection. Co-extracted endogenous compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. This can result in underestimation or overestimation of the compound's concentration. For instance, the complex organic and inorganic composition of soil can introduce a variety of interfering substances that are co-extracted with the analyte. To mitigate these effects, extensive sample cleanup procedures and the use of matrix-matched calibration standards or stable isotope-labeled internal standards are often necessary.

The inherent chemical properties of 2,4,6-Trinitrobenzyl alcohol can also pose challenges. Its thermal lability makes it susceptible to degradation at the high temperatures often used in gas chromatography (GC) injection ports, which can lead to inaccurate quantification. Furthermore, its photolytic instability means that exposure to light during sample collection, storage, and preparation can lead to its degradation, forming other products such as 2,4,6-trinitrobenzaldehyde (B1619841). This necessitates careful handling and storage of samples in dark and cool conditions to maintain sample integrity.

The table below summarizes some of the key analytical challenges and potential mitigation strategies.

| Challenge | Description | Potential Mitigation Strategies |

| Isomeric Co-elution | Difficulty in chromatographically separating 2,4,6-Trinitrobenzyl alcohol from its isomers and other similar TNT transformation products. | Optimization of HPLC conditions (column chemistry, mobile phase, gradient), use of high-resolution columns. |

| Matrix Effects | Interference from co-extracted compounds in the sample matrix affecting the ionization efficiency in mass spectrometry, leading to signal suppression or enhancement. | Thorough sample cleanup (e.g., solid-phase extraction), use of matrix-matched calibration, and application of stable isotope-labeled internal standards. |

| Thermal Lability | Degradation of the compound at elevated temperatures, which can be problematic for gas chromatography-based methods. | Utilization of lower temperature injection techniques in GC or preference for liquid chromatography-based methods. |

| Photolytic Instability | Degradation of 2,4,6-Trinitrobenzyl alcohol upon exposure to light, altering the sample composition. | Collection and storage of samples in amber vials or protected from light, and minimizing light exposure during sample preparation. |

Forensic Chemical Analysis of Explosives Residues

In the context of forensic investigations, the detection and identification of 2,4,6-Trinitrobenzyl alcohol in post-blast residues can provide valuable information. As a transformation product of TNT, its presence can be indicative of the original explosive material used. The analytical approach in forensic chemistry is often multi-faceted, employing a combination of screening and confirmatory techniques.

Initial screening of post-blast debris may involve colorimetric spot tests, which can indicate the presence of nitroaromatic compounds. However, these tests are generally not specific and require confirmation by more sophisticated instrumental methods.

The extraction of explosive residues from debris is a critical first step. Various solvents, such as acetone (B3395972) and acetonitrile, are used to dissolve the organic residues from the sample matrix. Given the complexity of post-blast scenes, which can contain a wide variety of materials, sample cleanup procedures like solid-phase extraction (SPE) may be employed to remove interfering compounds prior to instrumental analysis.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of thermally labile explosives and their degradation products, including 2,4,6-Trinitrobenzyl alcohol. For more definitive identification, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These techniques provide molecular weight and structural information, which greatly enhances the specificity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although precautions must be taken to avoid the thermal degradation of 2,4,6-Trinitrobenzyl alcohol. Derivatization of the alcohol group to a more thermally stable moiety can sometimes be employed to improve its chromatographic behavior and reduce the risk of degradation.

The Technical Working Group for Explosives Analysis (TWGEX) provides guidelines that recommend a multi-technique approach for the identification of explosives residues to ensure the scientific validity of the results. The combination of chromatographic separation with mass spectrometric detection is a powerful tool in the forensic chemist's arsenal (B13267) for the unambiguous identification of compounds like 2,4,6-Trinitrobenzyl alcohol in the complex mixtures found in explosives residues.

The following table outlines a general workflow for the forensic analysis of 2,4,6-Trinitrobenzyl alcohol in post-blast residues.

| Step | Technique/Method | Purpose |

| 1. Sample Collection | Swabbing, scooping of debris | To collect residues from the blast scene. |

| 2. Extraction | Solvent extraction (e.g., acetone, acetonitrile) | To dissolve organic explosive residues from the collected debris. |

| 3. Cleanup (Optional) | Solid-Phase Extraction (SPE) | To remove matrix interferences that could affect instrumental analysis. |

| 4. Screening (Optional) | Colorimetric Spot Tests | Preliminary indication of the presence of nitroaromatic compounds. |

| 5. Confirmatory Analysis | HPLC-UV, LC-MS, LC-MS/MS, GC-MS | To separate, identify, and quantify 2,4,6-Trinitrobenzyl alcohol and other explosive-related compounds. |

| 6. Data Interpretation | Comparison with reference standards and spectral libraries | To confirm the identity of the detected compounds. |

Theoretical and Computational Investigations of 2,4,6 Trinitrobenzyl Alcohol

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like 2,4,6-Trinitrobenzyl alcohol. While specific computational studies on this exact molecule are not abundant in the literature, extensive research on its parent compound, 2,4,6-trinitrotoluene (B92697) (TNT), provides a robust framework for understanding its structural and electronic characteristics. researchgate.net

The molecular geometry of 2,4,6-Trinitrobenzyl alcohol is characterized by a central benzene (B151609) ring substituted with three nitro (-NO₂) groups and a hydroxymethyl (-CH₂OH) group. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. nih.gov It is expected that the benzene ring maintains its planarity, while the nitro groups may be slightly twisted out of the plane of the ring due to steric hindrance and electronic effects. The C-C bond lengths within the aromatic ring are predicted to be in the typical range of 1.38-1.40 Å, though with slight variations due to the electronic push-pull effects of the substituents. The C-N bonds are expected to be around 1.47 Å, and the N-O bonds within the nitro groups are approximately 1.22 Å.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Aromatic C-C Bond Length | 1.38 - 1.40 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C-C (ring-CH₂) Bond Length | ~1.51 Å |

| C-O (in -CH₂OH) Bond Length | ~1.43 Å |

| O-N-O Bond Angle | ~125° |

| C-C-N Bond Angle | ~122° |

The electronic state of the molecule is defined by its molecular orbitals. According to Frontier Molecular Orbital (FMO) Theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. wuxibiology.comyoutube.com For 2,4,6-Trinitrobenzyl alcohol, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the alcohol group, which act as electron donors. nih.gov Conversely, the LUMO is expected to be centered on the electron-deficient nitro groups, which are powerful electron acceptors. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a small gap suggests high polarizability and chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between these orbitals.

Reaction Mechanism Modeling for Formation and Transformation Pathways

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the formation and transformation of 2,4,6-Trinitrobenzyl alcohol.

Formation Pathway: The primary formation route for 2,4,6-Trinitrobenzyl alcohol is through the oxidation of the methyl group of TNT. Both chemical and enzymatic pathways have been explored. Under alkaline conditions, TNT can be deprotonated to form the 2,4,6-trinitrobenzyl anion. udel.edu This anion is a key intermediate in various synthetic routes. at.ua A chemoenzymatic approach utilizes enzymes like vanadium chloroperoxidase, which can catalyze the hydroxylation of TNT to produce 2,4,6-Trinitrobenzyl alcohol, particularly under alkaline conditions (pH 8). udel.edu Computational modeling of such enzymatic reactions involves docking simulations to study the substrate binding to the active site and quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction steps, including transition states and activation energies.

Transformation Pathways: A significant transformation pathway for nitrobenzyl compounds is photochemical reaction. nih.govresearchgate.net Upon UV irradiation, 2,4,6-Trinitrobenzyl alcohol is expected to undergo an intramolecular hydrogen atom transfer from the benzylic carbon to an oxygen atom of an ortho-nitro group, forming a transient species known as an aci-nitro intermediate. This mechanism is well-established for simpler 2-nitrobenzyl alcohols. nih.govresearchgate.net This intermediate can then undergo further reactions. One notable photochemical transformation is the formation of the 2,4,6-trinitrobenzyl anion. acs.org DFT calculations can map the potential energy surface for this process, identifying the lowest energy pathways and the structures of intermediates and transition states.

| Pathway | Description | Key Intermediates | Computational Method |

|---|---|---|---|

| Formation (Oxidation of TNT) | Hydroxylation of the methyl group of TNT. | 2,4,6-Trinitrobenzyl anion | DFT, QM/MM (for enzymatic pathway) |

| Photochemical Transformation | UV-induced reaction leading to bond cleavage or rearrangement. | aci-nitro intermediate, 2,4,6-Trinitrobenzyl anion | TD-DFT, Potential Energy Surface Mapping |

Simulation of Environmental Fate and Degradation Processes

Predicting the environmental fate of 2,4,6-Trinitrobenzyl alcohol is crucial for assessing its potential impact as a contaminant. Since it is a transformation product of TNT, its fate is intrinsically linked to that of its parent compound. Environmental fate models, often based on Quantitative Structure-Activity Relationships (QSARs), are used to estimate key physicochemical properties that govern a chemical's distribution and persistence in the environment. researchgate.netrsc.org

Key parameters include the octanol-water partition coefficient (log Kₒw) and the soil organic carbon-water (B12546825) partition coefficient (log Kₒc). Log Kₒw is an indicator of a chemical's tendency to bioaccumulate, while log Kₒc predicts its mobility in soil. ecetoc.orgepa.gov Due to the lack of extensive experimental data for 2,4,6-Trinitrobenzyl alcohol, these values are typically estimated using predictive software like the US EPA's EPI Suite™, which relies on fragment contribution methods. researchgate.netnih.govepa.gov The presence of the polar alcohol group in 2,4,6-Trinitrobenzyl alcohol would likely result in a lower log Kₒw and log Kₒc compared to TNT, suggesting higher water solubility and greater mobility in soil.

| Parameter | Predicted Value | Implication |

|---|---|---|

| log Kₒw (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Low to moderate potential for bioaccumulation. |

| log Kₒc (Soil Sorption Coefficient) | ~2.0 - 2.5 | Moderate sorption to soil organic matter; moderate mobility. |

| Water Solubility | Higher than TNT | More likely to be transported in groundwater. |

| Biodegradation | Predicted to be slow | Likely to be persistent in the environment, similar to other nitroaromatics. |

Biodegradation is a primary mechanism for the natural attenuation of nitroaromatic compounds. The degradation pathways of TNT have been extensively studied and serve as a model for its derivatives. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are known to degrade TNT, typically starting with the reduction of the nitro groups to amino groups. nih.gov Computational frameworks can predict possible biodegradation pathways by applying a set of known biotransformation rules to a parent molecule, generating a network of potential metabolites. nih.gov For 2,4,6-Trinitrobenzyl alcohol, these models would predict initial reduction of one or more nitro groups, followed by potential ring cleavage, ultimately leading to mineralization.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions of 2,4,6-Trinitrobenzyl alcohol dictate its solid-state properties, such as crystal packing, density, and melting point. The molecule possesses two key functionalities that govern these interactions: the trinitrophenyl ring and the benzyl (B1604629) alcohol group.

Hydrogen Bonding: The primary and strongest directional interaction is the hydrogen bond formed by the hydroxyl (-OH) group of the alcohol moiety. researchgate.net The hydroxyl group can act as both a hydrogen bond donor (from the H atom) and a hydrogen bond acceptor (at the O atom). This allows for the formation of extensive hydrogen-bonding networks, such as chains or cyclic dimers, which are common motifs in the crystal structures of alcohols.

π-π Stacking: The electron-deficient 2,4,6-trinitrophenyl ring is highly susceptible to π-π stacking interactions, particularly with electron-rich aromatic systems. ed.ac.uk In a pure crystal of 2,4,6-Trinitrobenzyl alcohol, offset face-to-face or face-to-edge stacking of the aromatic rings is expected, contributing significantly to the lattice energy.

Other Interactions: Additional weak interactions include C-H···O contacts, where a hydrogen atom from a C-H bond interacts with an oxygen atom from a nitro group or a hydroxyl group of a neighboring molecule. Interactions between the positively polarized nitrogen atoms of the nitro groups and the negatively charged oxygen atoms also play a role in stabilizing the crystal structure. mdpi.comresearchgate.net

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Structural Implication |

|---|---|---|---|

| Hydrogen Bonding | -OH ··· -OH | 15 - 25 | Formation of chains and sheets, primary structural motif. |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | 10 - 20 | Columnar packing of molecules. |

| C-H···O Interaction | C-H ··· O-N | 2 - 8 | Cross-linking between primary structural motifs. |

| Dipole-Dipole | -NO₂ ··· -NO₂ | 5 - 10 | Stabilization of crystal packing. |

Applications and Derivatives Research Involving 2,4,6 Trinitrobenzyl Alcohol

Role in the Synthesis of Precursors for Energetic Materials (e.g., Hexanitrostilbene)

2,4,6-Trinitrobenzyl alcohol is a key intermediate in certain synthetic pathways leading to 2,2',4,4',6,6'-Hexanitrostilbene (HNS), a high-performance, heat-resistant explosive. HNS is valued for its thermal stability and insensitivity, making it suitable for applications in aerospace and military ordnance. udel.edu

The common synthesis of HNS from 2,4,6-trinitrotoluene (B92697) (TNT) often proceeds through a halogenated intermediate, 2,4,6-trinitrobenzyl chloride (TNBCl). udel.edu Under alkaline conditions, TNT is deprotonated to form the 2,4,6-trinitrobenzyl anion, which can then be halogenated. udel.edu 2,4,6-Trinitrobenzyl alcohol serves as a direct precursor to this crucial TNBCl intermediate.

A notable chemoenzymatic approach highlights this role. In this method, the enzyme vanadium chloroperoxidase, derived from the fungus Curvularia inaequalis, catalyzes the benzylic hydroxylation of TNT to produce 2,4,6-trinitrobenzyl alcohol. udel.edu This enzymatic step offers a high degree of selectivity under mild, alkaline conditions. The resulting 2,4,6-trinitrobenzyl alcohol can then be readily converted into 2,4,6-trinitrobenzyl chloride using reagents such as phosphorus pentachloride (PCl₅). udel.edu This two-step process—enzymatic hydroxylation followed by chemical chlorination—provides an alternative route to a key HNS precursor. udel.edu Once formed, TNBCl can be converted to HNS in high yield. udel.edudtic.mil

Enzymatic Hydroxylation: 2,4,6-Trinitrotoluene → 2,4,6-Trinitrobenzyl alcohol

Chemical Chlorination: 2,4,6-Trinitrobenzyl alcohol → 2,4,6-Trinitrobenzyl chloride

Coupling Reaction: 2,4,6-Trinitrobenzyl chloride → 2,2',4,4',6,6'-Hexanitrostilbene

This pathway demonstrates the direct utility of 2,4,6-trinitrobenzyl alcohol as a stepping stone in the synthesis of advanced energetic materials. udel.edu

Development of Functionalized Analogues and Derivatives for Specific Research Purposes

The 2,4,6-trinitrobenzyl moiety, derived from the corresponding alcohol or its chloride, is also used as a structural component in the synthesis of more complex, functionalized energetic materials. Researchers have explored incorporating this group into other molecules to create novel compounds with tailored properties.

An example of this is the synthesis of 3-(2,4,6-Trinitrobenzyl)-2,2',4,4',6,6'-hexanitrostilbene . prepchem.com This complex derivative is synthesized by reacting the anion of 2,4,6-trinitrotoluene (TNT) with 3-chloro-2,2',4,4',6,6'-hexanitrostilbene. prepchem.com In this reaction, the trinitrobenzyl group acts as a nucleophile, displacing the chlorine atom on the hexanitrostilbene (B7817115) backbone. The resulting product is a highly nitrated molecule that combines the structural features of both HNS and the trinitrobenzyl group. prepchem.com Research into such derivatives aims to explore how the addition of further energetic groups influences the stability, density, and performance of the parent compound. The synthesis of this molecule yielded a product with a melting point of 210-211°C after recrystallization. prepchem.com

Further research into related trinitroaromatic compounds, such as 2,4,6-Trinitrobenzaldehyde (B1619841) (the oxidation product of 2,4,6-trinitrobenzyl alcohol), contributes to a broader understanding of structure-property relationships in energetic materials. bohrium.com By studying a range of functionalized trinitroaromatic compounds, researchers can gain insights into how different functional groups affect crucial properties like thermal stability and sensitivity. bohrium.com

Q & A

Basic: What industrial synthesis pathways produce 2,4,6-Trinitrobenzyl alcohol, and how is its formation validated?

2,4,6-Trinitrobenzyl alcohol is synthesized as a by-product during the nitration of toluene to produce TNT (2,4,6-trinitrotoluene). Oxidation of the methyl group in dinitrotoluene or trinitrotoluene under nitration conditions leads to the formation of trinitrobenzyl alcohol, which is a precursor to other impurities like "white compound" (2,2'-dicarboxy-3,3',5,5'-tetranitro-azoxybenzene) . Analytical validation involves mass spectrometry (e.g., DART-TOF/MS) to detect trace impurities, though challenges arise in NMR identification due to low concentrations or spectral overlap .

Basic: Which spectroscopic methods are most reliable for characterizing 2,4,6-Trinitrobenzyl alcohol, and what are their limitations?

DART-TOF/MS is highly sensitive for detecting 2,4,6-Trinitrobenzyl alcohol at trace levels, especially in complex matrices like TNT residues. However, NMR may fail to identify it due to low abundance or overlapping signals with structurally similar compounds . Complementary use of GC-MS or HPLC with UV/Vis detection improves quantification, but the compound’s thermal instability requires careful temperature control during analysis.

Advanced: What are the thermal decomposition mechanisms of 2,4,6-Trinitrobenzyl alcohol, and how do reaction conditions affect product profiles?

At 195–330°C, 2,4,6-Trinitrobenzyl alcohol decomposes via cleavage of the methyl-carbon-hydrogen bond, yielding products like 4,6-dinitroaniline and trinitrobenzaldehyde . Experimental design should include thermogravimetric analysis (TGA) coupled with FTIR or MS to track volatile products. Oxygen-free environments minimize secondary oxidation, while varying heating rates elucidate kinetic parameters.

Advanced: How does 2,4,6-Trinitrobenzyl alcohol behave under nucleophilic substitution, and what factors govern nitro group reactivity?

In reactions with anionic nucleophiles (e.g., hydroxide or amines), nitro groups at the ortho position are preferentially substituted due to steric and electronic effects. For example, treatment with chlorine under basic conditions converts 2,4,6-Trinitrobenzyl alcohol to trinitrobenzyl chloride, a precursor to hexanitrostilbene . Solvent polarity and temperature critically influence reaction rates and regioselectivity, requiring controlled conditions (e.g., polar aprotic solvents at 60–80°C).

Advanced: What experimental challenges arise in handling 2,4,6-Trinitrobenzyl alcohol, and how can stability issues be mitigated?

The compound’s high nitro content makes it sensitive to shock, heat, and light, posing explosion risks. Stabilization protocols include storage in amber vials at ≤4°C under inert gas (e.g., argon) and avoidance of metal catalysts. Impurity profiling via LC-MS is essential, as trace acidic by-products (e.g., trinitrobenzoic acid) can accelerate decomposition .

Advanced: How does 2,4,6-Trinitrobenzyl alcohol interact in biological systems, and what models study its environmental impact?

While direct biological data are limited, its structural analog TNBS (2,4,6-trinitrobenzenesulfonic acid) is used in colitis models to induce inflammation via TLR pathways . Researchers studying environmental degradation should employ microbial consortia or photolytic setups to assess its persistence, noting that nitroreductase-producing bacteria may reduce it to less toxic amines .

Basic: What synthetic routes convert 2,4,6-Trinitrobenzyl alcohol into derivatives for energetic materials research?

Controlled oxidation with KMnO₄ or CrO₃ yields 2,4,6-trinitrobenzaldehyde, while nitration produces hexanitrostilbene. Reductive amination with ammonia or hydrazine generates amine derivatives for insensitive munitions research. Reaction progress is monitored via FTIR (C=O stretch at ~1700 cm⁻¹) and HPLC .

Advanced: What computational methods predict the reactivity and stability of 2,4,6-Trinitrobenzyl alcohol?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model its electronic structure, identifying electron-deficient aromatic rings as reactive sites. Molecular dynamics simulations assess thermal stability by simulating bond dissociation energies under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.